molecular formula C10H9F3O2 B1590323 1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone CAS No. 26902-76-1

1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B1590323
CAS No.: 26902-76-1
M. Wt: 218.17 g/mol
InChI Key: JGOGDWNXPIVNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a trifluoromethyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxybenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4-ethoxybenzoic acid.

    Reduction: Formation of 1-(4-ethoxyphenyl)-2,2,2-trifluoroethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-2,2,2-trifluoroethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its trifluoromethyl ketone moiety. This interaction can modulate the activity of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone
  • 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
  • 1-(4-Bromophenyl)-2,2,2-trifluoroethanone

Uniqueness: 1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the ethoxy group may enhance solubility and alter the compound’s interaction with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and properties make it a valuable compound for further research and development.

Biological Activity

1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone, also known as EFET, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and research findings related to EFET.

EFET is characterized by the presence of a trifluoroethanone moiety and an ethoxyphenyl group. Its chemical structure can be represented as follows:

C11H12F3O\text{C}_{11}\text{H}_{12}\text{F}_3\text{O}

This structure contributes to its unique reactivity and interaction with biological systems.

EFET has been studied for its interactions with various biomolecules. It is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to the formation of reactive intermediates that exhibit biological activity.

Table 1: Biochemical Interactions of EFET

Biomolecule Type of Interaction Effect
Cytochrome P450Enzyme interactionMetabolism of drugs
AlbuminBindingAffects distribution and function
KinasesInhibitionModulates cell signaling pathways

Cellular Effects

EFET influences several cellular processes including:

  • Cell Signaling: It modulates pathways such as MAPK/ERK, which are involved in cell proliferation and differentiation.
  • Gene Expression: Alters the expression of genes related to oxidative stress and inflammation.
  • Metabolism: Changes in cellular metabolism have been observed, indicating a significant impact on energy production and detoxification processes.

The mechanism of action for EFET involves its binding interactions with various biomolecules. It can act as either an enzyme inhibitor or activator depending on the context. For instance, it inhibits certain kinases that play a critical role in signaling pathways. Additionally, EFET can influence gene expression by interacting with transcription factors.

Temporal Effects in Laboratory Settings

Studies have shown that the effects of EFET can vary over time. While it remains stable under standard laboratory conditions, prolonged exposure can lead to changes in cellular functions such as altered cell proliferation and apoptosis. Long-term studies indicate that degradation may occur when exposed to light and heat.

Dosage Effects in Animal Models

The biological activity of EFET is dose-dependent. At low doses, minimal effects are observed; however, higher doses can lead to significant toxicity, including liver damage and oxidative stress. Research indicates that there are threshold effects where a certain dosage is required to elicit a biological response.

Table 2: Dosage Effects of EFET in Animal Models

Dosage (mg/kg) Observed Effect Outcome
1Minimal effectNo significant changes
10Moderate toxicityLiver damage observed
50High toxicitySevere oxidative stress

Metabolic Pathways

EFET undergoes metabolism primarily via cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may also possess biological activity and influence metabolic flux within cells.

Transport and Distribution

The transport and distribution of EFET within biological systems are influenced by its interactions with transporters and binding proteins such as albumin. This affects its bioavailability and overall activity within tissues.

Subcellular Localization

The localization of EFET within cells can significantly impact its biological activity. It may localize to organelles such as mitochondria, influencing mitochondrial function and energy production.

Case Studies

Several studies have investigated the biological activity of EFET:

  • A study demonstrated that EFET exhibits significant cytotoxicity against cancer cell lines at higher concentrations, suggesting potential applications in cancer therapy.
  • Another study focused on the compound's ability to modulate inflammatory responses in vitro, indicating its potential therapeutic role in inflammatory diseases.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOGDWNXPIVNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505332
Record name 1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26902-76-1
Record name 1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.